
6,7-Dimethoxyquinolin-3-ol
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Overview
Description
6,7-Dimethoxyquinolin-3-ol is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6,7-Dimethoxyquinolin-3-ol and its derivatives?
- Methodological Answer : A common approach involves refluxing sodium hydroxide in 60% ethanol to hydrolyze esters, followed by acidification with HCl to precipitate carboxylic acid derivatives (e.g., 6,7-dimethoxyquinoline-3-carboxylic acids). Key steps include TLC monitoring and recrystallization in ethanol for purification . Derivatives like antibacterial isoquinoline analogs are synthesized via nucleophilic substitution (e.g., using NaH/DMSO or CuCN at 140°C) or oxidation (SeO2 in dioxane), with yields varying based on substituents and reaction conditions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and ring systems (e.g., distinguishing methoxy groups at C6/C7). High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, particularly for complex derivatives like 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinoline-1-carbonitrile. Recrystallization in ethanol or dichloromethane is recommended for achieving >95% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in synthesizing this compound analogs?
- Methodological Answer : Low yields (e.g., 27% for cyano-substituted derivatives ) often arise from steric hindrance or side reactions. Strategies include:
- Catalyst screening : Phosphine ligands (e.g., t-buXPhos) enhance nucleophilic substitution efficiency.
- Solvent selection : Polar aprotic solvents like DMSO improve solubility for heterocyclic intermediates.
- Temperature control : Higher temperatures (140°C) accelerate cyanation with CuCN but require careful monitoring to avoid decomposition.
Q. How should researchers address contradictory bioactivity data among structurally similar derivatives?
- Methodological Answer : Discrepancies in antibacterial activity (e.g., FtsZ-targeting derivatives ) may stem from subtle structural variations. Approaches include:
- SAR studies : Systematically modifying substituents (e.g., guanidine vs. nitrile groups) to isolate pharmacophore contributions.
- Biological assays : Standardizing MIC (Minimum Inhibitory Concentration) protocols across bacterial strains to ensure comparability.
- Computational modeling : Docking studies to predict binding affinities with FtsZ proteins, corroborating experimental results.
Q. What design principles apply to multi-step synthesis of this compound-based heterocycles?
- Stepwise functionalization : Nitration followed by formylation (DMF-DMA) to introduce reactive sites.
- Cyclization control : POCl3-mediated chlorination at 85°C ensures efficient ring closure.
- Purification : Column chromatography or selective recrystallization to isolate intermediates (e.g., amine-coupled products).
Q. Data Analysis & Experimental Design
Q. How can researchers reconcile discrepancies in reported yields for similar synthetic protocols?
- Methodological Answer : Variability (e.g., 38% vs. 84% yields in ) often relates to:
- Reagent purity : Trace moisture in NaH dispersion can reduce guanidine coupling efficiency.
- Reaction scaling : Pilot studies under inert atmospheres (N2/Ar) minimize oxidation side reactions.
- Byproduct analysis : LC-MS profiling identifies competing pathways (e.g., dimerization).
Q. What methodologies validate the stability of this compound intermediates under acidic/basic conditions?
- Methodological Answer : Stability studies involve:
- pH titration : Monitoring degradation via UV-Vis spectroscopy during HCl/NaOH neutralization.
- Accelerated aging : Heating intermediates in ethanol/water mixtures to predict shelf-life.
- HPLC tracking : Quantifying hydrolytic byproducts (e.g., demethylated analogs) .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6,7-dimethoxyquinolin-3-ol |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-7-3-8(13)6-12-9(7)5-11(10)15-2/h3-6,13H,1-2H3 |
InChI Key |
PJTFIXLKCMSEAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)O |
Origin of Product |
United States |
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